Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-6-8-9(13)4-7(2)5-10(8)14-11/h4-6,14H,3H2,1-2H3 |
InChI Key |
XHVJDLOKLHWCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches to Indole-2-Carboxylate Derivatives
Indole-2-carboxylate derivatives are commonly synthesized via cyclization strategies involving substituted anilines or hydrazines with ketoesters, followed by functional group transformations such as halogenation and alkylation. The Fischer indole synthesis and metal-catalyzed cyclizations are widely used.
Specific Preparation Routes for Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate
Fischer Indole Synthesis Followed by Selective Chlorination and Methylation
- Starting Materials : 4-chloro-1,6-dimethyl-2-nitrobenzene or related substituted precursors and ethyl acetoacetate.
- Cyclization : The Fischer indole synthesis involves reaction of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., methanesulfonic acid in refluxing methanol) to form the indole core.
- Chlorination : Selective chlorination at the 4-position can be achieved using reagents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
- Methylation : Methylation of the indole nitrogen or ring positions is typically performed using methyl halides (e.g., methyl iodide) in the presence of a base.
- Purification : Recrystallization from solvents like dimethylformamide (DMF) and acetic acid ensures high purity.
This multi-step route is supported by data showing yields of 65–75% for alkylation and chlorination steps and >90% for ester hydrolysis, indicating efficient transformations (see Table 1).
Metal-Promoted Cyclization Using Zirconium Tetrachloride (ZrCl4)
- Procedure : Aryl azidoacrylates are cyclized in the presence of zirconium tetrachloride and silver nitrate in dry dichloroethane (DCE) at low temperature (0 °C) to form indole derivatives.
- Outcome : This method yields ethyl indole-2-carboxylates with various substituents, including chloro and methyl groups, in good yields (~70%).
- Advantages : The method provides regioselective formation of the indole ring under mild conditions and is amenable to various substitutions.
Reaction Workup and Purification
- After reaction completion, the mixture is typically poured into cold water and extracted with ethyl acetate.
- Organic layers are dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
- Crude products are purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 3:1 ratio).
- Final compounds are obtained as colorless crystalline solids, confirmed by NMR, IR, and mass spectrometry.
Summary Table of Key Reaction Steps and Conditions
Research Findings and Characterization
- NMR Spectroscopy : Proton NMR typically shows broad singlets for the indole NH and characteristic aromatic signals confirming substitution patterns.
- Mass Spectrometry : High-resolution mass spectra (HRMS) confirm molecular weights consistent with the chloro and methyl substituents.
- IR Spectroscopy : Characteristic ester carbonyl stretches (~1710–1730 cm⁻¹) and NH stretches (~3200–3300 cm⁻¹) are observed.
- Chromatography : Silica gel chromatography efficiently separates the desired product from side products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atom.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, or sulfonated indole derivatives.
Nucleophilic substitution: Products include substituted indoles with various functional groups.
Reduction: Products include reduced indole derivatives with altered functional groups.
Scientific Research Applications
Potential in Medicinal Chemistry
Indole derivatives, including ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate, are known to exhibit diverse biological activities. The compound's interactions with biological targets can lead to various pharmacological effects, such as inhibiting certain enzymes or modulating receptor activities, potentially offering anticancer properties or other therapeutic benefits. The presence of chlorine and methyl substituents can enhance its binding affinity to specific biological receptors.
This compound may serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those involving enzyme inhibition or receptor modulation. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound may interact with specific enzymes involved in metabolic pathways or cellular signaling processes, which could elucidate its potential therapeutic effects and guide further development as a drug candidate.
Use as a Chemical Intermediate
Beyond its potential therapeutic applications, this compound can be utilized in synthetic organic chemistry as an intermediate in the preparation of more complex molecules.
Comparison with Other Indole Derivatives
| Compound Name | Unique Features |
|---|---|
| Ethyl 5-chloro-2-indolecarboxylate | Contains a chlorine atom at the 5-position |
| Ethyl 5-methylindole-2-carboxylate | Methyl group at the 5-position without chlorine |
| Ethyl 6-fluoro-5-methylindole-2-carboxylate | Fluorine substitution instead of chlorine |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Contains an amino group and isobutoxy substituent |
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl 4-Chloro-6-Methyl-1H-Indole-2-Carboxylate and Analogues
Key Observations:
Substituent Position and Electronic Effects: Chlorine at position 4 (target compound) vs. position 6 (Ethyl 6-chloroindole-2-carboxylate) alters electron density distribution. The 4-Cl group may sterically hinder interactions at the indole's π-system, whereas 6-Cl enhances polarity .
Synthetic Accessibility :
- Compounds with acetyl or formyl groups (e.g., 18a, Ethyl 4,6-dichloro-3-formylindole-2-carboxylate) require additional acylation or formylation steps, complicating synthesis .
- Brominated derivatives (e.g., Ethyl 6-bromo-4-methylindole-2-carboxylate) are valuable intermediates for Suzuki-Miyaura cross-coupling reactions .
Biological Relevance :
- Carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide) exhibit enhanced binding to targets like kinase domains due to hydrogen-bonding capabilities of the amide group .
- The ethyl ester in the target compound may act as a prodrug, metabolized in vivo to the active carboxylic acid .
Physical Properties :
- Methoxy substituents (e.g., Ethyl 6-methoxyindole-2-carboxylate) increase solubility in polar solvents compared to methyl or chloro groups .
- Melting points vary significantly; methyl 3-acetyl-6-chloroindole-2-carboxylate (18a) has a high mp (220–222°C) due to crystallinity from the acetyl group, whereas the target compound likely has a lower mp due to the methyl group’s reduced polarity .
Biological Activity
Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Compound Overview
This compound belongs to the indole family, characterized by an indole core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an ethyl ester at the 2-position. Indoles are known for their diverse biological properties and are frequently encountered in natural products and pharmaceuticals. The unique substituents on this compound may enhance its interaction with biological targets, making it a candidate for various therapeutic applications.
Research indicates that this compound may exhibit several pharmacological effects through its interactions with specific biological targets. These interactions can lead to enzyme inhibition or modulation of receptor activities, which are crucial for its potential anticancer properties.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular signaling processes.
- Receptor Modulation: It may interact with various receptors, enhancing or inhibiting their activities.
Antiproliferative Activity
Studies have shown that derivatives of indole compounds, including this compound, can possess significant antiproliferative activity against cancer cell lines. For instance, related compounds have demonstrated IC50 values in the nanomolar range against mutant EGFR and BRAF pathways, indicating strong potential as anticancer agents .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | EGFR | <0.1 |
| Related Indole Derivative | BRAF V600E | 0.08 |
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown low minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of indole derivatives on cancer cell lines such as A549 (lung cancer), compounds structurally related to this compound exhibited significant growth inhibition. The most potent derivatives showed GI50 values ranging from 29 nM to 78 nM across different cell lines, highlighting their potential as dual-targeted anticancer agents .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of indole derivatives with specific enzymes involved in cancer metabolism. The study indicated that these compounds could modulate enzyme activity effectively, leading to altered metabolic pathways that favor apoptosis in cancer cells .
Q & A
Q. What are the established synthetic routes for Ethyl 4-chloro-6-methyl-1H-indole-2-carboxylate?
The compound can be synthesized via Fischer indole synthesis, where halogenated precursors undergo cyclization. For example, refluxing 3-formyl-1H-indole-2-carboxylate derivatives with sodium acetate in acetic acid is a common method . However, reaction conditions (e.g., acid catalysts, temperature) must be carefully controlled to avoid side products, as seen in abnormal indole formation during Fischer synthesis (e.g., ethyl 6-chloroindole-2-carboxylate as a byproduct) .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using programs like SHELXL (part of the SHELX suite) ensures accurate structural resolution, particularly for small molecules. SHELXTL (Bruker AXS) is also widely used for data processing and visualization .
Q. What safety precautions are necessary when handling this compound?
Based on structural analogs, the compound may cause skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and follow protocols for mutagenic/hazardous substances. Safety data for similar indole derivatives recommend immediate medical consultation upon exposure .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing halogen-related side products?
Contradictions in product distribution (e.g., normal vs. abnormal Fischer indole products) highlight the need for precise control of reaction parameters. For example:
Q. How should researchers resolve discrepancies in spectral data (e.g., NMR vs. XRD)?
Contradictions between experimental and computational data (e.g., PubChem-generated InChI keys) may arise from crystal packing effects or software limitations. Strategies include:
Q. What computational tools are recommended for structure-activity relationship (SAR) studies?
Molecular docking and QSAR models can predict bioactivity. Use:
- PubChem data : For baseline physicochemical properties (e.g., logP, hydrogen bonding) .
- Alkaloid databases : Compare with bioactive indole derivatives (e.g., 2-indolyl-quaternary center alkaloids) to identify key functional groups .
Q. How do substituent positions (e.g., Cl at C4, CH₃ at C6) influence biological activity?
SAR studies on halogenated indoles suggest:
- C4-Cl : Enhances electrophilic reactivity, potentially improving binding to target enzymes.
- C6-CH₃ : Increases lipophilicity, affecting membrane permeability. Comparative assays with analogs like 4-chloro-6-fluoro-1H-indole can isolate substituent effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
